REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[Br:5][C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][C:7]=1[F:13].[C:14](Cl)(=[O:16])[CH3:15].Cl>CCOC(C)=O>[Br:5][C:6]1[C:7]([F:13])=[CH:8][C:9]([F:12])=[C:10]([C:14](=[O:16])[CH3:15])[CH:11]=1 |f:0.1.2.3|
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Name
|
|
Quantity
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1040 g
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Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
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Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=C(C=C1)F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)(=O)Cl
|
Name
|
Ice
|
Quantity
|
2450 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
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Cl
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Name
|
|
Quantity
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9000 mL
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Type
|
solvent
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Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
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was stirred for 10 min at 60° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred an additional 6 h at 95° C
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Duration
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6 h
|
Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to −10° C
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Type
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STIRRING
|
Details
|
the mixture was stirred for 1 h
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Duration
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1 h
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Type
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WASH
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Details
|
the organic layer was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
After concentration
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Type
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CUSTOM
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Details
|
the residue was purified by column chromatography over silica gel (eluent: petroleum ether/EtOAc, 50/1)
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Type
|
CUSTOM
|
Details
|
to yield I-18 (300 g, 41%)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
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BrC=1C(=CC(=C(C1)C(C)=O)F)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |